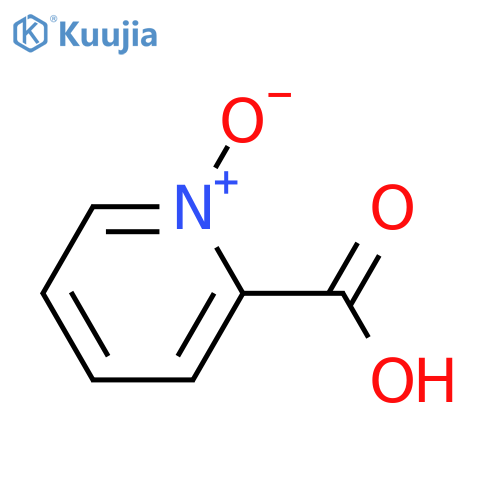

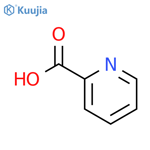

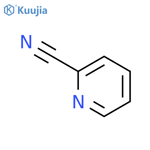

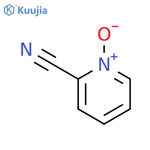

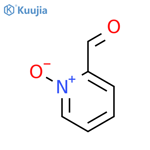

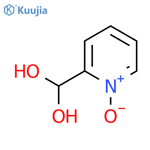

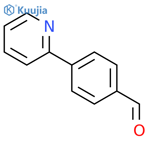

Catalytic N-oxidation of picolinic acid in the presence of heteropoly acids containing molybdenum and tungsten

,

Journal of Molecular Catalysis A: Chemical,

2007,

267(1-2),

241-244